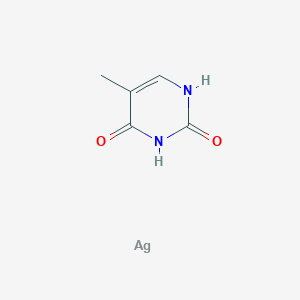

5-methyl-1H-pyrimidine-2,4-dione;silver

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20564-98-1 |

|---|---|

Molecular Formula |

C5H6AgN2O2 |

Molecular Weight |

233.98 g/mol |

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione;silver |

InChI |

InChI=1S/C5H6N2O2.Ag/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9); |

InChI Key |

GBYKOTSCCXAAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)NC1=O.[Ag] |

Origin of Product |

United States |

Synthetic Methodologies for Silver I 5 Methyl 1h Pyrimidine 2,4 Dione Complexes

Direct Complexation Routes and Stoichiometric Control

The direct reaction between a silver(I) salt and 5-methyl-1H-pyrimidine-2,4-dione represents the most straightforward approach to forming silver(I)-thymine complexes. This method typically involves combining solutions of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄), with a solution of thymine (B56734). The stoichiometry of the resulting complex can be influenced by several factors, including the molar ratio of the reactants, the pH of the solution, and the solvent system employed.

In aqueous solutions, the deprotonation of the N3 position of the pyrimidine (B1678525) ring is often a prerequisite for coordination with the silver(I) ion. The specific binding of silver cations to nucleobases is a key interaction that can be harnessed in the design of DNA-based nanostructures. chemrxiv.org Isothermal titration calorimetry (ITC) has been utilized to investigate the stoichiometry of these interactions, revealing that a 0.5 ratio of silver ions to nucleobases is necessary to form thermodynamically stable structures with one silver ion per base pair in certain DNA duplexes. chemrxiv.org

The formation of a 1:1 silver complex with 1-methylthymine (B1212163) has been reported, providing a model for the interaction of silver(I) with the thymine moiety. acs.org The reaction conditions, such as the slow diffusion of one reactant into the other, can be controlled to promote the growth of single crystals suitable for X-ray diffraction analysis, which allows for the definitive determination of the complex's structure and stoichiometry. nih.gov

Table 1: Key Parameters in Direct Complexation of Silver(I) with 5-Methyl-1H-pyrimidine-2,4-dione

| Parameter | Influence on Complexation | Research Findings |

| Molar Ratio (Ag⁺:Thymine) | Determines the stoichiometry of the resulting complex. | A 1:1 metal-to-ligand ratio is commonly observed in related silver(I)-thione complexes. harding.edu In DNA duplexes, a 0.5 [Ag⁺]/[base] ratio leads to stable structures. chemrxiv.org |

| pH | Affects the deprotonation state of thymine's imide groups, influencing coordination sites. | Alkaline conditions can facilitate the binding of metal ions to pyrimidine derivatives like thymine. researchgate.net |

| Solvent | Influences the solubility of reactants and the stability of the final complex. | Methanol (B129727) is often used as a solvent for synthesizing silver(I) complexes with related ligands. harding.edu |

| Counter-ion | Can coordinate to the silver(I) center and affect the overall structure of the complex. | The choice of silver salt (e.g., AgNO₃, AgBF₄) can lead to complexes with different compositions and structures. nih.gov |

Templated Synthesis of Silver(I) Nanoclusters Utilizing 5-Methyl-1H-Pyrimidine-2,4-Dione Scaffolds

5-Methyl-1H-pyrimidine-2,4-dione, particularly when incorporated into DNA oligonucleotides, serves as an effective scaffold for the templated synthesis of silver(I) nanoclusters (AgNCs). These nanoclusters are small aggregates of silver atoms, typically less than 2 nm in diameter, and exhibit unique, size-dependent photophysical properties. rsc.org The DNA sequence, including the presence and arrangement of thymine bases, plays a crucial role in determining the size, stability, and fluorescence of the resulting AgNCs. acs.org

The synthesis process generally involves the reduction of silver(I) ions in the presence of a DNA template. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is introduced to a solution containing the DNA scaffold and a silver salt. nih.gov The DNA strand directs the assembly of silver ions and stabilizes the nascent nanoclusters, preventing their uncontrolled growth and aggregation into larger nanoparticles. scispace.com While cytosine-rich sequences are often noted for their strong interaction with Ag⁺, thymine also plays a significant role in the formation of fluorescent AgNCs. nih.govrsc.org

The interaction of Ag(I) with thymine to form T-Ag(I)-T homobase pairs is a well-documented phenomenon in DNA duplex structures. nih.gov This specific interaction can be exploited to pre-organize silver ions along the DNA scaffold, which upon reduction, can lead to the formation of well-defined nanoclusters. nih.gov The secondary structure of the DNA template, which can be influenced by the presence of thymine, is also a critical factor in determining the emission properties of the synthesized AgNCs. rsc.org

Table 2: Influence of 5-Methyl-1H-pyrimidine-2,4-dione Scaffolds on Silver Nanocluster Synthesis

| Scaffold Property | Effect on Nanocluster Formation | Experimental Observations |

| Sequence Composition | The number and position of thymine bases influence nanocluster size and fluorescence. | Thymine, along with other nucleobases, contributes to the templating of highly fluorescent AgNCs. rsc.org |

| Scaffold Length | The length of the oligonucleotide can affect the number of silver atoms incorporated into the nanocluster. | The size of AgNCs can be controlled by the sequence and length of the DNA scaffolds. scispace.com |

| Secondary Structure | The conformation of the DNA (e.g., single-stranded, duplex, hairpin) directs the spatial arrangement of silver ions. | The overall conformation of DNA-Ag(I) complexes influences the final nanocluster structure. rsc.org |

| Presence of Mismatches | Thymine-thymine mismatches can serve as specific binding sites for Ag(I) ions. | Ag(I) ions can stabilize T-T mismatches, creating nucleation sites for nanocluster growth. |

Ligand Derivatization and Its Impact on Silver(I) Complexation

The coordination chemistry of silver(I) with 5-methyl-1H-pyrimidine-2,4-dione can be significantly altered by chemical modification of the thymine ligand. Derivatization can be used to tune the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting silver(I) complexes. For instance, substitution at the N1 position of the pyrimidine ring can prevent the formation of certain polymeric structures and favor the formation of discrete molecular complexes. acs.org

Introducing functional groups to the thymine scaffold can provide additional coordination sites or alter the ligand's solubility and electronic character. The presence of substituents on the pyrimidine ring has been shown to induce a linear coordination mode in related silver(I) derivatives, a departure from the dinuclear units observed with unsubstituted ligands. researchgate.net This highlights the profound impact that even subtle modifications to the ligand can have on the final architecture of the complex.

Furthermore, the use of multimodal ligands, which offer different types of binding sites (e.g., monodentate and chelating), can lead to the formation of coordination polymers with novel topologies. nih.gov While not directly involving derivatized thymine, these studies demonstrate a key principle: the strategic design of ligands is a powerful tool for controlling the assembly of silver(I) coordination frameworks.

Table 3: Effects of Ligand Derivatization on Silver(I) Complexation

| Derivatization Strategy | Impact on Complex Properties | Example from Related Systems |

| Alkylation at N1-position | Blocks a potential coordination site, can lead to simpler, discrete complexes. | The crystal structure of a 1:1 silver complex with 1-methylthymine has been determined. acs.org |

| Substitution on the Pyrimidine Ring | Alters steric hindrance and electronic properties, influencing coordination geometry. | Methyl-substituted pyrimidine rings in a multitopic ligand induced a linear coordination mode in silver(I) adducts. researchgate.net |

| Introduction of Additional Donor Groups | Can lead to higher coordination numbers or the formation of bridged, polymeric structures. | Multitopic pyrimidine-base thioether ligands form di- and polynuclear silver(I) derivatives. researchgate.net |

| Functionalization for Solubility | Enhances solubility in specific solvents, facilitating synthesis and characterization. | The synthesis of water-soluble silver(I) complexes with ligands having anti-inflammatory properties has been achieved. researchgate.net |

Sustainable and Green Chemical Approaches in Complex Preparation

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in chemistry. For the preparation of silver(I)-thymine complexes and related materials, several sustainable and green approaches have been explored. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and utilize renewable resources.

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., grinding or milling), offers a solvent-free alternative to traditional solution-based methods. irejournals.com This technique has been successfully employed for the synthesis of various metal complexes and silver nanoparticles. nih.govresearchgate.net The solid-state displacement reaction between a silver salt and a reducing agent via ball milling is a notable example of a mechanochemical process for producing silver powder. researchgate.net

Hydrothermal synthesis is another green chemistry approach that utilizes water as a solvent at elevated temperatures and pressures. This method can be used to produce crystalline materials with controlled morphology and size. researchgate.net The hydrothermal synthesis of silver nanowires and bimetallic nanohybrids has been reported, demonstrating the versatility of this technique. nih.govresearchgate.netrsc.org A modified hydrothermal method using plant extracts as reducing and capping agents has been developed for the synthesis of silver nanoparticles, further enhancing the green credentials of the process. nih.gov

The use of plant extracts for the synthesis of silver nanoparticles is a prominent example of a biogenic or "green" synthesis route. nih.govfrontiersin.orgrsc.org Phytochemicals present in the extracts can act as both reducing and stabilizing agents, providing a simple, one-pot method for nanoparticle formation. researchgate.net While this approach is more commonly applied to the synthesis of metallic silver nanoparticles rather than discrete coordination complexes, the underlying principles of using biorenewable resources are applicable to the broader field of silver chemistry.

Table 4: Comparison of Sustainable Synthesis Methods for Silver-Based Materials

| Method | Description | Advantages |

| Mechanochemistry | Solid-state reactions induced by mechanical force. irejournals.com | Solvent-free, can lead to quantitative yields, and may produce products inaccessible by solution methods. irejournals.com |

| Hydrothermal Synthesis | Reactions in water at high temperature and pressure. researchgate.net | Uses water as a benign solvent, allows for control over crystallinity and morphology. researchgate.net |

| Biogenic Synthesis (using plant extracts) | Use of plant-derived molecules as reducing and capping agents. rsc.org | Environmentally friendly, cost-effective, avoids toxic chemicals. frontiersin.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies of Silver(I) 5-Methyl-1H-pyrimidine-2,4-dione Complexes

In a 1:1 silver complex with 1-methylthymine (B1212163), the silver(I) ion is observed to coordinate to the N3 atom of the pyrimidine (B1678525) ring. acs.org This interaction is consistent with the known affinity of silver(I) for nitrogen donor atoms. The coordination geometry around the silver(I) center in such complexes is often linear or trigonal planar, depending on the presence of other coordinating ligands or counter-ions. scienceasia.org For instance, in a distorted trigonal planar geometry, the silver ion would be bonded to the nitrogen atom of the thymine (B56734) ligand, a halide ion, and a phosphine (B1218219) ligand. scienceasia.org

The crystal structure of a silver(I)-cysteine compound reveals a layered structure with both AgS₃ and AgS₃N coordination, highlighting the diverse coordination environments silver(I) can adopt. nih.gov Computational studies on silver ion complexes with nitrogen ligands also support various coordination numbers, with two-coordinated complexes exhibiting a linear geometry and four-coordinated complexes adopting a tetrahedral configuration. nih.gov

Table 1: Representative Bond Parameters for Silver(I) Complexes with N-donor Ligands

| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) | Coordination Geometry |

| Ag-N | 2.1 - 2.5 | N-Ag-N: ~180 (linear) | Linear |

| Ag-N | 2.2 - 2.6 | N-Ag-N: ~120 (trigonal) | Trigonal Planar |

| Ag-S | 2.4 - 2.6 | S-Ag-S: variable | Various |

| Ag-X (halide) | 2.5 - 2.8 | X-Ag-N: variable | Various |

Note: The data in this table is generalized from various silver(I) complexes and serves as a predictive guide for the 5-methyl-1H-pyrimidine-2,4-dione;silver complex.

Vibrational Spectroscopy for Binding Site Identification (e.g., FT-IR, Raman, SERS)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the binding sites of metal ions to organic ligands by observing changes in the vibrational frequencies of specific functional groups. Surface-enhanced Raman scattering (SERS) is particularly useful for studying molecules adsorbed on metal surfaces, such as silver.

Upon complexation of 5-methyl-1H-pyrimidine-2,4-dione with silver(I), significant shifts in the vibrational bands of the pyrimidine ring and the carbonyl groups are expected. FT-IR and FT-Raman spectra of a related (1-methyluracilato)silver complex have been studied, where the deprotonated N3 site is a primary binding location. rsc.org The linear N-Ag-N stretching vibrations are typically observed in the low-frequency region (350-450 cm⁻¹), while Ag-O stretching vibrations appear at even lower frequencies (250-280 cm⁻¹). rsc.org

SERS studies of thymine on silver nanoparticles have shown that the molecule can adsorb on the silver surface through an oxygen atom of a carbonyl group and the deprotonated N3 atom. acs.org This is evidenced by the enhancement of in-plane ring breathing vibrations and the C=O stretching vibration. acs.org

Table 2: Key Vibrational Bands (cm⁻¹) and Their Assignments for Thymine and its Silver Complex

| Vibrational Mode | Thymine (Free Ligand) | Silver-Thymine Complex | Interpretation |

| C=O Stretching | ~1660 | Shifted to lower freq. | Involvement of carbonyl oxygen in coordination to silver. |

| Ring Breathing | ~790 | Enhanced and shifted | Interaction of the pyrimidine ring with the silver ion. |

| N-H Deformation | ~1520 | Diminished or absent | Deprotonation of N3-H upon coordination to silver. |

| Ag-N Stretching | - | ~350-450 | Formation of a direct bond between silver and a nitrogen atom of the ring. |

| Ag-O Stretching | - | ~250-280 | Formation of a bond between silver and a carbonyl oxygen. |

Note: The frequencies are approximate and can vary depending on the specific complex and its environment.

Electronic Absorption and Emission Spectroscopy for Coordination Environment and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the coordination environment of the metal ion and the photophysical properties of the complex. The UV-Vis spectrum of 5-methyl-1H-pyrimidine-2,4-dione is characterized by intense absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring.

Upon complexation with silver(I), changes in these absorption bands are expected. New charge-transfer bands, either metal-to-ligand (MLCT) or ligand-to-metal (LMCT), may appear, typically at longer wavelengths than the ligand-centered transitions. nih.gov The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand interaction. For instance, the UV-Vis spectra of silver complexes with quinolone ligands show new bands in the 440-450 nm region, which are attributed to charge transfer transitions. nih.gov

The fluorescence properties of the thymine ligand can also be modulated by coordination to silver(I). Quenching or enhancement of the intrinsic fluorescence of the ligand can occur due to heavy atom effects, energy transfer, or conformational changes upon complexation. nih.gov The fluorescence emission intensity of a silver-norfloxacin complex was found to be significantly larger than that of the free ligand. nih.gov

Table 3: General Electronic Transitions for Silver(I)-Thymine Complexes

| Type of Transition | Typical Wavelength Range (nm) | Description |

| π→π | 250 - 280 | Electronic transition within the aromatic pyrimidine ring. |

| n→π | > 280 | Transition involving non-bonding electrons on oxygen and nitrogen atoms. |

| Charge Transfer (CT) | 300 - 500 | Electron transfer between the silver ion and the thymine ligand. |

Note: The exact wavelengths and intensities are dependent on the specific complex and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. ¹H and ¹³C NMR are particularly useful for studying the interaction of silver(I) with 5-methyl-1H-pyrimidine-2,4-dione.

Upon coordination of silver(I) to the thymine ligand, changes in the chemical shifts of the protons and carbons in the vicinity of the binding site are expected. For instance, if silver(I) binds to the N3 position, the chemical shift of the N3-H proton would disappear due to deprotonation. Concurrently, the chemical shifts of the adjacent C2 and C4 carbons, as well as the protons on the ring, would be affected. researchgate.net In studies of silver(I) complexes with thiourea (B124793) derivatives, a downfield shift in the ¹H NMR signals of the -NH₂ groups and an upfield shift in the ¹³C NMR signal of the C=S group are consistent with sulfur coordination to silver(I). researchgate.net

NMR can also provide information about the stoichiometry of the complex in solution and can be used to study dynamic processes such as ligand exchange.

Table 4: Expected NMR Chemical Shift Changes (Δδ) upon Silver(I) Coordination to Thymine

| Nucleus | Expected Chemical Shift Change (Δδ, ppm) | Rationale |

| N3-H | Disappearance | Deprotonation upon coordination to Ag(I). |

| C2 | Downfield or Upfield Shift | Change in electronic environment due to proximity to the Ag(I) binding site. |

| C4 | Downfield or Upfield Shift | Change in electronic environment due to proximity to the Ag(I) binding site. |

| C5-CH₃ | Minor Shift | Less affected if coordination is primarily at N3 and/or the carbonyls. |

| C6-H | Downfield or Upfield Shift | Change in the electronic environment of the pyrimidine ring. |

Note: The magnitude and direction of the shifts can vary based on the solvent and the specific nature of the silver-thymine interaction.

Mass Spectrometry Techniques for Stoichiometry and Cluster Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and stoichiometry of metal complexes. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF-MS) are particularly well-suited for the analysis of coordination compounds.

ESI-MS can be used to identify the molecular ion of the silver(I)-thymine complex, providing direct evidence of its formation and stoichiometry in solution. nih.gov For example, in the analysis of silver complexes with antibacterial quinolones, ESI-MS is used to determine their molecular weights. nih.gov The observation of peaks corresponding to [Ag(Thymine)]⁺ or [Ag(Thymine)₂]⁺ would indicate the formation of 1:1 or 1:2 complexes, respectively.

MALDI-TOF-MS is a powerful technique for the characterization of larger clusters and aggregates. nih.gov In the context of the silver-thymine system, MALDI-TOF-MS could be employed to investigate the formation of polynuclear silver-thymine clusters. The mass spectra would reveal the distribution of different sized clusters, providing insights into the aggregation behavior of the complex. nih.gov

Table 5: Hypothetical Mass Spectrometry Data for Silver-Thymine Complexes and Clusters

| Species | Expected m/z (for ¹⁰⁷Ag) | Technique | Information Gained |

| [Ag(C₅H₅N₂O₂)]⁺ (1:1 complex) | 232.9 | ESI-MS | Confirmation of 1:1 stoichiometry. |

| [Ag(C₅H₅N₂O₂)₂]⁺ (1:2 complex) | 358.9 | ESI-MS | Evidence for the formation of a 1:2 complex. |

| [Ag₂(C₅H₅N₂O₂)₂]⁺ (Dimeric cluster) | 465.8 | MALDI-TOF | Identification of dimeric species. |

| [Ag₃(C₅H₅N₂O₂)₃]⁺ (Trimeric cluster) | 698.7 | MALDI-TOF | Analysis of higher-order cluster formation. |

Note: The m/z values are calculated based on the monoisotopic mass of ¹⁰⁷Ag and the most common isotopes of the other elements. The actual observed spectrum would show an isotopic pattern characteristic of silver.

Coordination Chemistry of Silver I with 5 Methyl 1h Pyrimidine 2,4 Dione

Preferred Binding Sites and Denticity of the 5-Methyl-1H-Pyrimidine-2,4-Dione Ligand

5-methyl-1H-pyrimidine-2,4-dione offers several potential donor atoms for coordination to the silver(I) ion, including two nitrogen atoms within the pyrimidine (B1678525) ring and two exocyclic carbonyl oxygen atoms. The specific binding mode is influenced by factors such as pH, which affects the protonation state of the ligand.

The N(3) position of the pyrimidine ring is a primary and highly favored coordination site for metal ions, including silver(I). This preference is largely attributed to the acidity of the N(3)-H proton. The pKa value for the N(3) proton of thymine (B56734) is approximately 9-10. researchgate.net In neutral or acidic conditions, the ligand is protonated. However, under basic conditions (pH > 9), the N(3)-H group readily deprotonates to form an anionic thyminate ligand.

The exocyclic carbonyl oxygen atoms at the C2 and C4 positions represent additional potential binding sites. While coordination through the ring nitrogen atoms is generally preferred, interactions involving the carbonyl oxygens can occur, particularly in concert with N-coordination or when nitrogen binding is sterically hindered. nih.gov Computational studies on the interaction of metal clusters with amino acids, which also contain carbonyl groups, show that binding through the carbonyl oxygen is a possible, albeit often higher-energy, configuration compared to nitrogen binding. researchgate.net

The coordination behavior can also be influenced by the keto-enol tautomerism of the pyrimidine ring. Although the 2,4-dione (keto) form is predominant, the presence of enol tautomers could favor coordination through an enolic oxygen. Interactions involving carbonyl oxygens can range from direct, strong coordination bonds to weaker, secondary interactions that help stabilize a particular crystal packing arrangement. researchgate.netnih.gov In some silver(I) complexes, carbonyl oxygen atoms have been observed to participate in stabilizing interactions within the coordination sphere. researchgate.net

The 5-methyl-1H-pyrimidine-2,4-dione ligand can act as more than a simple monodentate ligand. A bridging ligand is one that connects two or more metal centers. wikipedia.org The thyminate anion can readily act as a bridging ligand. A common mode is the μ-N1,N3 bridge, where the different nitrogen atoms of the pyrimidine ring coordinate to separate silver(I) centers. More frequently, the deprotonated N(3) atom and an exocyclic oxygen atom (O2 or O4) can coordinate to different silver ions, leading to the formation of coordination polymers.

This ability to bridge metal centers is fundamental to the construction of extended supramolecular structures. Silver(I) is particularly known for forming coordination polymers with a wide variety of bridging ligands, resulting in diverse topologies such as 1D chains, 2D sheets, and 3D frameworks. nih.govresearchgate.net The specific bridging mode adopted by the thymine ligand depends on the reaction stoichiometry, the solvent system, and the nature of the counter-anion present.

Coordination Geometries and Stereochemical Considerations of Silver(I) Centers

The silver(I) ion, with its [Kr]4d10 electron configuration, lacks the stereochemical preference imposed by ligand field stabilization energy that is typical for many other transition metals. nih.govresearchgate.net This electronic flexibility allows it to adopt a wide range of coordination numbers and geometries, largely dictated by the steric and electronic properties of the ligands, counter-anions, and solvent molecules. researchgate.netresearchgate.net

Common coordination numbers for silver(I) range from two to six, with two-, three-, and four-coordinate complexes being the most prevalent. researchgate.net A survey of the Cambridge Structural Database indicates that approximately 44% of Ag(I) complexes are four-coordinate, 23% are three-coordinate, and 24% are two-coordinate. researchgate.net

| Coordination Number | Typical Geometry | Prevalence in Ag(I) Complexes |

|---|---|---|

| 2 | Linear | ~24% |

| 3 | Trigonal Planar or T-shaped | ~23% |

| 4 | Tetrahedral (often distorted) | ~44% |

| 5 | Trigonal Bipyramidal or Square Pyramidal | ~9% (combined) |

| 6 | Octahedral |

In complexes with 5-methyl-1H-pyrimidine-2,4-dione, a linear geometry is often observed when two ligands coordinate to a single silver(I) ion through their deprotonated N(3) sites. Tetrahedral geometries can arise when other ligands, such as water or counter-anions, complete the coordination sphere. researchgate.net The flexibility of the Ag(I) coordination environment is a key driver for the structural diversity seen in these compounds. researchgate.net

Argentophilic Interactions and Supramolecular Assembly in Solid and Solution States

A distinctive feature of silver(I) chemistry is the tendency for Ag(I) centers to engage in argentophilic interactions. nih.gov These are attractive, closed-shell interactions between d10 silver ions, arising from the overlap of filled 5d orbitals with empty 6s and 6p orbitals. nih.gov These interactions are analogous to the well-known aurophilic interactions in gold chemistry and play a crucial role in stabilizing crystal structures and influencing the photophysical properties of the compounds. nih.govresearchgate.net

The presence of argentophilic interactions is typically inferred when the distance between two silver atoms (Ag···Ag) is less than the sum of their van der Waals radii (3.44 Å). nih.gov Distances below 3.0 Å are considered significant, while the interatomic distance in metallic silver is 2.88 Å. nih.gov For instance, an intramolecular argentophilic interaction with an Ag···Ag distance of 2.981 Å has been observed in a dinuclear silver complex. mdpi.com

These Ag···Ag interactions, in conjunction with coordination bonds and other non-covalent forces like hydrogen bonding and π-π stacking, drive the self-assembly of individual silver-thymine complexes into larger supramolecular architectures. researchgate.netrsc.org This assembly process can lead to the formation of discrete oligomers, 1D coordination polymers, or higher-dimensional networks, both in the solid state and potentially in solution. nih.govmdpi.com

Influence of pH and Solvent Environment on Coordination Architectures

The final structure of a silver(I) complex with 5-methyl-1H-pyrimidine-2,4-dione is highly sensitive to the conditions of its synthesis, particularly the pH and the solvent system used. researchgate.net

As discussed previously, pH has a profound effect on the protonation state of the thymine ligand. researchgate.net At neutral or acidic pH, the ligand is neutral, and coordination typically results in cationic complexes. In contrast, at basic pH, deprotonation at the N(3) position yields an anionic ligand that can form neutral or anionic complexes with different structural and solubility properties. This pH-dependent behavior can be exploited to control the assembly and disassembly of coordination structures. For silver nanoparticles, it has been shown that pH modifies surface charge and aggregation behavior, highlighting the importance of proton concentration in silver chemistry. nih.govjuniperpublishers.com

The solvent environment also plays a critical role. Solvents can influence the coordination architecture in several ways:

Direct Coordination: Solvent molecules (e.g., water, acetonitrile, DMF) can act as ligands, coordinating directly to the Ag(I) center and competing with the primary thymine ligand. This can alter the coordination number and geometry.

Template Effects: Solvents can act as templates, directing the formation of specific supramolecular structures through hydrogen bonding or other interactions.

Solubility: The solubility of the reactants and the resulting complex in a given solvent will affect the kinetics and thermodynamics of crystallization, often leading to the isolation of different polymorphs or entirely different structures from different solvents. researchgate.net

For example, studies on other silver(I) coordination polymers have demonstrated that a change in solvent or counter-anion can lead to dramatic structural changes, such as shifting from a 1D helical chain to a 2D lamellar network. researchgate.netnih.gov

Thermodynamic and Kinetic Investigations of Complex Formation

Determination of Stability Constants and Binding Affinities

The stability of the silver(I)-thymine complex is quantified by its stability constant (K) or formation constant (β), which represents the equilibrium constant for the formation of the complex from its constituent ions in solution. wikipedia.org A higher stability constant indicates a stronger interaction and a greater propensity for the complex to form. These constants are typically determined using techniques such as potentiometric titration, UV-Vis spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netwikipedia.org

In aqueous solutions, the silver(I) ion exists as a hydrated species, [Ag(H₂O)₄]⁺. The formation of the complex with 5-methyl-1H-pyrimidine-2,4-dione is therefore a ligand substitution reaction. Studies on silver(I) complexation with various nucleosides, including the closely related thymidine (B127349), have been conducted to elucidate these binding affinities. researchgate.net Potentiometric studies have shown that silver(I) forms stable complexes with pyrimidine (B1678525) nucleosides. researchgate.net The basicity of the ligand is a key factor, with stronger bases generally forming more stable complexes. researchgate.net

For thymine (B56734) and its derivatives, the primary binding site for Ag⁺ is the deprotonated N3 nitrogen atom. uzh.ch The interaction is significantly weaker if the N3 proton is not removed, as the neutral carbonyl oxygens are very weak binding sites for the soft Ag⁺ ion. uzh.ch The stability constant for the Ag(I) complex with thymidine (the nucleoside of thymine) has been determined, providing insight into the binding strength.

| Complex Species | Log K | Method | Reference |

|---|---|---|---|

| [Ag(Thymidine)]⁺ | ~2.6 - 3.4 | Potentiometry | researchgate.net |

| [Ag(Thymidine)(OH)] | ~8.5 (cumulative) | Potentiometry | researchgate.net |

The data indicates that a 1:1 complex is formed, with a hydroxo species becoming relevant at higher pH. The affinity of Ag⁺ for thymine is generally considered moderate compared to its affinity for other nucleobases like cytosine, especially within the context of DNA mismatches where C-Ag⁺-C bridges are exceptionally stable. rsc.org

Elucidation of Enthalpy and Entropy Contributions to Complexation Equilibria

For the complexation of silver(I) with a wide range of nitrogen-donor ligands, a general thermodynamic profile has been established. The reactions are typically characterized by:

Favorable Enthalpy Change (ΔH° < 0): The formation of the Ag-N coordinate bond is a highly exothermic process, releasing significant heat. mdpi.comnih.gov This strong, favorable enthalpy term is the primary driving force for the complexation. nih.govresearchgate.net

Unfavorable Entropy Change (ΔS° < 0): The entropy change upon complex formation is generally negative. mdpi.comnih.gov This is attributed to the loss of translational and rotational freedom as the free silver ion and ligand associate to form a more ordered complex. The ordering of solvent molecules around the ions and the complex also plays a crucial role.

This pattern, where the complex formation is enthalpy-driven but entropically opposed, is characteristic of the interaction of soft metal ions like Ag⁺ with N-donor ligands. mdpi.comnih.gov While specific calorimetric data for the simple Ag(I)-thymine system is not widely published, the thermodynamic parameters for related Ag(I)-amine and Ag(I)-pyridine complexes in various solvents provide a strong comparative basis.

| System | Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |

|---|---|---|---|---|

| Ag(I) + n-propylamine | Acetonitrile | -20.3 | -56.1 | 35.8 |

| Ag(I) + Pyridine (B92270) | DMSO | -13.1 | -28.0 | 14.9 |

| Ag(I) + Piperidine | Acetonitrile | -35.3 | -65.0 | 29.7 |

The data clearly shows the dominant, negative enthalpy values driving the complexation, which must overcome the unfavorable, positive -TΔS° term. This phenomenon is often referred to as enthalpy-entropy compensation. rsc.org

Kinetic Pathways and Reaction Mechanisms of Silver(I) 5-Methyl-1H-Pyrimidine-2,4-Dione Complex Formation

The formation of metal complexes in solution can proceed through various mechanistic pathways, and the rates of these reactions can span many orders of magnitude. For the reaction between Ag⁺(aq) and 5-methyl-1H-pyrimidine-2,4-dione, the kinetics are expected to be very fast, likely occurring on the millisecond timescale. wikipedia.orgnih.gov Such rapid reactions are typically studied using techniques like stopped-flow spectroscopy. wikipedia.orgwilliams.edu

The reaction mechanism is best described as a ligand substitution process. The key steps are:

Diffusion and Encounter: The solvated silver ion, [Ag(H₂O)ₙ]⁺, and the thymine molecule diffuse through the solution to form an outer-sphere encounter complex. This step is typically very rapid and diffusion-controlled.

Solvent Exchange and Coordination: A water molecule dissociates from the inner coordination sphere of the silver ion, and a donor atom from the thymine molecule (likely the N3 nitrogen after deprotonation) coordinates to the metal center.

[Ag(H₂O)ₙ]⁺ + Thymine ⇌ {[Ag(H₂O)ₙ]⁺ • Thymine} → [Ag(Thymine)(H₂O)ₙ₋₁]⁺ + H₂O

Solvation Effects on Thermodynamic Parameters and Reaction Rates

Solvation of the Silver(I) Ion: Ag⁺ is strongly solvated by donor solvents. The strength of this solvation follows the donor number (DN) of the solvent, e.g., Dimethyl sulfoxide (B87167) (DMSO) > Acetonitrile (AN) > Water. researchgate.net Stronger solvation of the metal ion must be overcome for the ligand to bind, which tends to decrease the complex stability constant. nih.govresearchgate.net

Solvation of the Ligand: 5-methyl-1H-pyrimidine-2,4-dione can be solvated via hydrogen bonding (in protic solvents like water) or dipole-dipole interactions.

Solvation of the Complex: The resulting [Ag(Thymine)]⁺ complex is also solvated.

In general, the trend for Ag(I) complex stability with many N-donor ligands is AN > Water > DMSO. researchgate.netresearchgate.net This highlights that a simple consideration of the solvent's dielectric constant is insufficient; the specific chemical interactions (solvation) with all species in the equilibrium are paramount. researchgate.net These solvation effects directly impact the enthalpy and entropy of complexation. For example, the release of highly ordered solvent molecules from the metal's coordination sphere upon ligand binding can provide a favorable entropic contribution, though for Ag(I) this is often outweighed by the loss of freedom of the ligand.

Computational and Theoretical Frameworks

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Energetics

Researchers utilize DFT to calculate key parameters such as bond lengths, bond angles, and dihedral angles. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the chemical reactivity and the electronic transitions of the molecule. The energy gap between HOMO and LUMO is a critical parameter for assessing the stability of the complex.

Natural Bond Orbital (NBO) analysis is another DFT-based tool that would be used to understand the charge transfer and orbital interactions between the silver ion and the thymine (B56734) ligand. This would reveal the nature of the coordinate bond, for instance, by quantifying the donation of electron density from the nitrogen or oxygen atoms of the pyrimidine (B1678525) ring to the vacant orbitals of the silver ion. Studies on other silver(I) complexes with nitrogen-containing ligands have shown that the two-coordinated form is often the most stable, featuring a nearly linear N-Ag-N bond angle. nih.gov DFT calculations on silver complexes with pyrimidine derivatives have also been performed to understand their interaction behavior and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Hypothetical Silver-Thymine Complex (Note: The following data is illustrative and based on typical values for similar complexes, as specific data for 5-methyl-1H-pyrimidine-2,4-dione;silver is not readily available.)

| Property | Calculated Value |

| Ag-N Bond Length | ~2.1 - 2.3 Å |

| Ag-O Bond Length | ~2.2 - 2.4 Å |

| N-Ag-N Bond Angle | ~170-180° |

| HOMO-LUMO Gap | ~3 - 5 eV |

| Binding Energy | Negative (indicating stability) |

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the dynamic behavior and interactions of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility and how it interacts with solvent molecules or biological macromolecules.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of the molecule can be simulated, revealing its dynamic behavior. This approach is particularly useful for understanding how the silver-thymine complex might behave in a biological environment, for example, its interaction with DNA. nih.gov Studies on DNA-stabilized silver clusters have used MD simulations to understand the conformational states and the preferential interaction of silver ions with nucleobases. nih.gov

MC simulations, on the other hand, use statistical methods to sample different configurations of the system. This can be effective for exploring the conformational space of the complex and identifying low-energy structures.

Quantum Chemical Calculations of Interaction Energies and Vibrational Signatures

Quantum chemical calculations, which include methods like DFT and ab initio calculations, are essential for determining the interaction energies within the this compound complex and for predicting its vibrational spectra (infrared and Raman).

The interaction energy between the silver ion and the thymine ligand can be calculated to quantify the strength of their bond. This is typically done by comparing the energy of the complex to the sum of the energies of the isolated silver ion and thymine molecule.

Furthermore, these calculations can predict the vibrational frequencies of the molecule. nih.gov These theoretical spectra can be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computed structure and bonding. Specific vibrational modes, such as the stretching frequencies of the C=O and N-H groups in the pyrimidine ring, would be expected to shift upon coordination with the silver ion. Time-resolved infrared spectroscopy has been used to probe the vibrational signatures of silver clusters interacting with DNA, revealing which nucleobases are involved in the coordination. nsf.gov

Table 2: Predicted Vibrational Frequency Shifts upon Silver Coordination (Note: This table is illustrative, showing expected trends.)

| Vibrational Mode | Frequency in Free Thymine (cm⁻¹) | Expected Shift upon Ag⁺ Coordination |

| C=O stretch | ~1650 - 1750 | Redshift (lower frequency) |

| N-H stretch | ~3100 - 3300 | Shift depends on coordination site |

| Ring vibrations | ~1400 - 1600 | Shifts and changes in intensity |

Molecular Docking Methodologies for Investigating Ligand-Target Recognition at the Atomic Level

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or a nucleic acid.

For this compound, molecular docking could be used to investigate its potential interactions with biological targets. The docking process involves placing the silver complex into the binding site of a target macromolecule and calculating a "docking score" that estimates the binding affinity. The results can reveal potential hydrogen bonds, electrostatic interactions, and van der Waals interactions between the complex and the target.

While no specific docking studies for the silver-thymine complex were found, research on other silver(I) complexes with pyrimidine and pyridine (B92270) derivatives has utilized molecular docking to explore their binding to targets like bacterial enzymes, demonstrating the utility of this approach. researchgate.netmdpi.com For instance, docking studies on silver(I) complexes have been performed against targets like dihydrofolate synthetase and protein kinase A to understand their antibacterial properties. researchgate.netresearchgate.net

Molecular Interactions with Biomacromolecules and Cellular Components Mechanistic Investigations

Direct Binding to Nucleic Acids (DNA, RNA)

The interaction of the silver-thymine complex with nucleic acids is not a simple electrostatic association but a nuanced process dominated by direct coordination to the nucleobases, fundamentally altering the structure and properties of the DNA or RNA duplex.

Classical intercalation involves the insertion of planar molecules between the stacked base pairs of a DNA duplex, causing the helix to unwind and lengthen. patsnap.comwikipedia.org However, the primary interaction mechanism for silver ions with thymine (B56734) and other nucleobases is not classical intercalation. Instead of sliding into the space between intact base pairs, the silver ion positions itself within the duplex by forming coordination bonds with the nucleobases, often replacing the natural hydrogen bonds that hold the strands together. acs.org This can occur at mismatched sites or be engineered into sequences to create metal-mediated base pairs. rsc.orgnih.gov While this process involves the insertion of a metal ion into the DNA helix, it is mechanistically distinct from the stacking-driven process of classical intercalators. Some studies on silver clusters (such as a silver trimer) have investigated their intercalating properties, but this is distinct from the single-ion coordination that defines the silver-thymine interaction. nih.gov

Groove binders are molecules that fit into the minor or major grooves of the DNA double helix, recognizing the shape and pattern of hydrogen bond donors and acceptors. There is little evidence to suggest that the 5-methyl-1H-pyrimidine-2,4-dione;silver complex functions as a traditional groove binder. The predominant mode of interaction involves the silver ion binding directly to the nucleobases within the core of the helix, rather than associating with the exterior surface of the grooves. The specificity of the interaction is determined by the affinity of the silver ion for specific nucleobase nitrogen and oxygen atoms, leading to the formation of stable, metal-mediated base pairs.

The DNA molecule is a polyanion due to the negatively charged phosphate (B84403) groups that form its sugar-phosphate backbone. news-medical.netgenome.gov While an initial electrostatic attraction may occur between the cationic silver ion (Ag⁺) and the anionic DNA backbone, this is not the primary stabilizing interaction. wikipedia.org Multiple studies have shown that at neutral pH, silver cations have a pronounced preference for binding to the nucleobases over the phosphate backbone. rsc.orgnih.gov This specificity for the bases is a key feature that enables the precise engineering of DNA nanostructures using silver ions. The weak, non-specific electrostatic interactions are overcome by the formation of stronger, specific coordination bonds with the nucleobases.

The most significant interaction between silver and thymine within a nucleic acid context is the formation of a metal-mediated base pair. The silver(I) ion can coordinate with two thymine bases, creating a linear T-Ag(I)-T "base pair" that replaces the canonical hydrogen bonds. acs.org This interaction is well-documented and forms a stable structural motif within a DNA duplex.

Computational and experimental studies have elucidated the specific coordination chemistry:

Coordination Site: The Ag⁺ ion preferentially binds to the N3 position of the pyrimidine (B1678525) ring of thymine. nih.govcuni.cz

Geometry: The resulting complex typically features a linear N3-Ag-N3 geometry, with the silver ion bridging two opposing thymine bases. acs.org

Replacement of Hydrogen Bonds: In this arrangement, the coordination bonds between silver and the thymine bases supplant the standard Watson-Crick hydrogen bonds that would normally pair adenine (B156593) with thymine. acs.org

This direct coordination is not limited to thymine. Silver ions also form stable complexes with other nucleobases, most notably with cytosine to form C-Ag-C pairs, which have been extensively studied. nih.gov The relative affinity of Ag⁺ for different bases can influence the final structure, but the formation of T-Ag-T pairs is a confirmed and important binding mode.

| Interaction Parameter | Description | Key Findings |

| Primary Binding Site | The specific atom on the thymine nucleobase that coordinates with the silver ion. | N3 position of the pyrimidine ring. nih.govcuni.cz |

| Coordination Geometry | The spatial arrangement of the silver ion and the coordinating thymine bases. | Forms a linear N3-Ag(I)-N3 bridge between two thymine bases. acs.org |

| Bonding Nature | The type of chemical bond formed between the silver ion and the thymine base. | Coordination bonds that replace canonical hydrogen bonds. acs.org |

Influence on Nucleic Acid Conformation, Stability, and Self-Assembly

The formation of silver-thymine complexes within nucleic acid strands has profound effects on their structure, stability, and ability to self-assemble into more complex architectures.

The replacement of two hydrogen bonds in an A-T pair with the stronger coordination bonds of a T-Ag-T pair leads to a significant increase in the thermal stability of the DNA duplex. acs.org This stabilizing effect is a general feature of metal-mediated base pairs and allows for the construction of DNA duplexes with higher melting temperatures (Tₘ) than their canonical counterparts.

The specific and stable nature of silver-nucleobase interactions makes them a powerful tool for DNA nanotechnology. DNA strands can serve as versatile templates to organize silver atoms into precisely defined structures. rsc.orgresearchgate.net By programming the location of thymine or other silver-binding nucleobases into DNA sequences, researchers can direct the self-assembly of:

Metallo-DNA Duplexes: DNA helices where the strands are held together partly or entirely by metal-mediated base pairs instead of only hydrogen bonds.

DNA-Templated Silver Nanoclusters: Fluorescent clusters of a few silver atoms whose structure and optical properties are dictated by the encapsulating DNA sequence. gatech.edunih.gov The interaction of silver ions with the DNA template is the crucial first step in the formation of these clusters. rsc.org

The interaction of silver ions with G-quadruplexes (G4)—specialized four-stranded structures formed in guanine-rich sequences—is complex. researchgate.net Rather than stabilizing these structures, evidence suggests that silver ions can disrupt G-quadruplexes. Studies have shown that in the presence of Ag⁺, G-rich oligonucleotides preferentially form linear, parallel G-Ag⁺-G duplexes, a process that requires the unfolding of the G-quadruplex structures. acs.org This indicates a competition where the formation of silver-mediated duplexes can be thermodynamically favored over G4 structures. It is important to note that certain synthetic silver-containing molecules, such as a silver(II) porphyrin complex, have been shown to be effective G-quadruplex stabilizers, but this action is driven by the larger ligand structure, not the silver ion alone. nih.gov

| Structural Effect | Description | Outcome |

| Thermal Stability | The effect on the melting temperature (Tₘ) of a DNA duplex. | Significant increase in stability due to the formation of strong coordination bonds. acs.org |

| DNA Self-Assembly | Use of Ag⁺-thymine interactions to guide the formation of larger structures. | Enables the creation of metallo-DNA and serves as a precursor for DNA-templated silver nanoclusters. rsc.orgrsc.org |

| G-Quadruplex Interaction | The impact of Ag⁺ ions on the stability of G-quadruplex structures. | Tends to destabilize G-quadruplexes in favor of forming G-Ag⁺-G mediated duplexes. acs.org |

Interactions with Proteins and Enzymes: Molecular Recognition Studies

While the interaction of silver-thymine complexes with nucleic acids is well-characterized, their specific molecular recognition by proteins and enzymes is less understood. Research has primarily focused on the effects of silver ions themselves on proteins or the general reactivity of silver complexes with biological macromolecules.

Silver ions (Ag⁺) are known to bind to proteins, typically coordinating with amino acid residues containing sulfur (methionine, cysteine) or nitrogen (histidine). rsc.org This affinity for proteins means that in a cellular environment, there would be a competition for silver ions between nucleic acids and various proteins.

Furthermore, silver complexes, particularly those in a higher oxidation state like silver(II), can be highly reactive. A silver(II) 2,6-dicarboxypyridine complex was shown to be a powerful oxidant, reacting readily with a wide range of biomolecules, including antioxidants and the protein cytochrome c. nih.gov This interaction led to oxidative damage, causing the protein to aggregate and fragment. nih.gov While the this compound complex involves Ag(I), these findings highlight the potential for silver complexes to engage in redox chemistry with protein targets.

Direct studies on how a pre-formed T-Ag-T moiety within a DNA strand is recognized by DNA-binding proteins or enzymes are not extensively documented. Such a modification would alter the local structure of the DNA helix, potentially affecting recognition by proteins that rely on the specific shape and hydrogen-bonding patterns of the canonical base pairs in the major or minor grooves.

Mechanistic Insights into Modulation of Fundamental Cellular Processes at the Molecular Level

The biological activity of this compound, also known as silver thymine, stems from a multifaceted interplay with essential biomacromolecules and cellular components. Mechanistic investigations reveal that its effects are not attributable to a single mode of action but rather to a combination of interactions that disrupt fundamental cellular processes. These interactions primarily involve deoxyribonucleic acid (DNA), proteins, and the generation of reactive oxygen species (ROS), ultimately leading to cellular dysfunction and death.

Interaction with Deoxyribonucleic Acid (DNA)

One of the primary molecular targets for silver(I) ions, complexed with thymine, is DNA. The interaction is intricate, involving several distinct mechanisms that alter DNA structure and function.

Formation of Metal-Mediated Base Pairs: A significant mechanism is the ability of silver(I) ions to replace the canonical hydrogen bonds between base pairs in the DNA duplex. It has been well-documented that Ag(I) interacts with thymine to form T-Ag(I)-T homobase pairs within DNA structures. nih.govacs.org This involves the silver ion coordinating with the N3 atoms of two opposing thymine bases, creating a stable metal-mediated base pair. tandfonline.comresearchgate.net This alteration can stabilize the DNA duplex but disrupts the normal Watson-Crick pairing, which is crucial for accurate DNA replication and transcription. nih.gov Studies on related pyrimidine derivatives have shown that silver ions can also mediate the formation of C-Ag(I)-C and A-Ag(I)-T base pairs, highlighting the versatility of silver in modifying DNA architecture. nih.gov

Groove Binding and Intercalation: Silver complexes can also interact with DNA non-covalently. Research on silver(I) complexes with planar ligands, such as pyridine (B92270) derivatives, demonstrates a capacity for binding within the grooves of the DNA double helix. nih.gov Molecular docking studies and competitive quenching assays have shown that silver complexes can preferentially bind to the minor groove of DNA. nih.gov These interactions are typically stabilized by a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions. nih.gov Some silver complexes have been found to interact with DNA through a dual mode of partial intercalation along with groove binding. nih.gov

Electrostatic Interactions: The positively charged silver(I) ion can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA. This can lead to the aggregation of silver on the DNA strand, forming an additional barrier that may physically impede the processes of replication and transcription. mdpi.com

The stabilization of DNA duplexes by silver(I) ions has been quantified in studies using mismatched base pairs. The change in the melting temperature (Tm) of the DNA duplex upon the addition of Ag(I) provides a measure of this stabilization.

| Mismatched Pair | Tm without Ag(I) (°C) | Tm with Ag(I) (°C) | ΔTm (°C) |

|---|---|---|---|

| C-C | 20.0 ± 0.0 | 35.0 ± 0.0 | 15.0 ± 0.0 |

| 5mC-C | 21.7 ± 0.4 | 34.3 ± 0.3 | 12.6 ± 0.5 |

| 5hmC-C | 18.0 ± 0.5 | 33.2 ± 0.5 | 15.2 ± 0.7 |

Interaction with Proteins and Enzymes

Silver(I) is classified as a soft metal ion, giving it a high affinity for soft donor atoms like sulfur. mdpi.com This property dictates its potent interaction with proteins and enzymes, many of which rely on sulfur-containing amino acids for their structure and function.

The primary mechanism of protein inhibition involves the binding of silver(I) ions to sulfhydryl (-SH) groups in cysteine residues. mdpi.comnih.gov This interaction can lead to the formation of stable Ag-S bonds, which can have several detrimental effects:

Disruption of Protein Structure: Cysteine residues are often involved in forming disulfide bridges (S-S), which are critical for maintaining the correct three-dimensional folding (tertiary and quaternary structure) of proteins. By binding to sulfhydryl groups, silver can prevent the formation of these bridges or break existing ones, leading to protein denaturation and loss of function.

Enzyme Inhibition: The active sites of many essential enzymes contain cysteine residues. The binding of silver to these critical residues can block the active site, preventing the substrate from binding and thereby inhibiting the enzyme's catalytic activity. nih.govrsc.org This inhibition of essential enzymes, such as those involved in cellular respiration or DNA topology (e.g., topoisomerases), disrupts vital metabolic pathways. nih.govnih.gov

Modulation of Other Cellular Processes

Beyond direct interactions with DNA and proteins, silver complexes modulate other fundamental cellular activities, notably through membrane disruption and oxidative stress.

Generation of Reactive Oxygen Species (ROS): A significant mechanism of silver's biological activity is the catalytic generation of ROS, such as superoxide (B77818) radicals (•O₂⁻). nih.govresearchgate.net Silver ions can perturb the bacterial respiratory chain, leading to the production of these highly reactive molecules. nih.gov The generated ROS can then inflict widespread damage on cellular components, including lipids, proteins, and nucleic acids, through oxidative stress. mdpi.comresearchgate.net This oxidative damage contributes significantly to the cytotoxic effects of the compound. nih.gov

Membrane Disruption: Silver(I) complexes can interact with the cell membrane, leading to increased permeability and disruption of membrane transport functions. This can compromise the structural integrity of the cell and disrupt the delicate ionic balance required for cellular homeostasis. mdpi.com

Advanced Materials Science and Chemical Sensing Applications

Integration into Functional Nanomaterials and Architectures

The integration of 5-methyl-1H-pyrimidine-2,4-dione;silver complexes into functional nanomaterials is a burgeoning area of research. Silver nanoparticles (AgNPs) are of particular interest due to their unique size- and shape-dependent optical, electrical, and antimicrobial properties. nih.gov The synthesis of AgNPs can be achieved through various chemical, physical, and biological methods, with the choice of synthesis route being crucial in determining the final characteristics of the nanoparticles. nih.govmdpi.com

Thymine (B56734) and its derivatives can act as both reducing and stabilizing agents in the green synthesis of silver nanoparticles. researchgate.netresearchgate.net For instance, plant extracts containing thymol, a related compound, have been successfully used to reduce silver nitrate (B79036) to silver nanoparticles. researchgate.net The pyrimidine (B1678525) moiety can cap the nanoparticle surface, preventing aggregation and controlling particle size and morphology. researchgate.net These thymine-stabilized silver nanoparticles can then be incorporated into larger, functional architectures. The interaction between silver nanoparticles and nucleobases like adenine (B156593) can lead to the self-assembly of these nanoparticles into larger structures, such as ring-like formations. nih.gov This demonstrates the potential for using the specific recognition properties of the pyrimidine base to direct the assembly of nanomaterials.

The resulting silver-based nanomaterials exhibit properties that are highly tunable. For example, the localized surface plasmon resonance (LSPR) of silver nanoparticles, which is responsible for their distinct optical properties, is dependent on their size, shape, and the surrounding dielectric environment. mdpi.comwikipedia.org By controlling the synthesis conditions and the interaction with 5-methyl-1H-pyrimidine-2,4-dione, the LSPR of the resulting nanomaterials can be fine-tuned for specific applications in biosensing and imaging. mdpi.commdpi.com

Catalytic Properties of Silver(I) 5-Methyl-1H-pyrimidine-2,4-dione Systems

Silver catalysts, in various forms including complexes and nanoparticles, are known to exhibit unique catalytic activity and high functional group compatibility in a range of organic reactions. alfachemic.commdpi.com While specific studies focusing solely on the catalytic properties of this compound systems are limited, the general principles of silver catalysis suggest potential applications. Silver complexes can catalyze reactions such as cycloadditions, asymmetric synthesis, coupling reactions, and C-H activation. alfachemic.com

The coordination of 5-methyl-1H-pyrimidine-2,4-dione to a silver(I) center can influence the catalytic activity of the metal. The pyrimidine ligand can modulate the electronic properties and steric environment of the silver ion, potentially enhancing its catalytic performance and selectivity. For instance, a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol has demonstrated excellent catalytic activity in the multicomponent Hantzsch synthesis of polyhydroquinolines. nih.gov This suggests that pyrimidine-based ligands can effectively support silver-catalyzed reactions. nih.gov

Silver nanoparticles stabilized by 5-methyl-1H-pyrimidine-2,4-dione could also serve as heterogeneous catalysts. The large surface area of nanoparticles provides numerous active sites for catalysis. wikipedia.org The pyrimidine capping agent could not only provide stability but also influence the substrate-catalyst interaction, potentially leading to enhanced reaction rates and selectivity. Silver catalysts are active in oxidation reactions, such as the oxidative dehydrogenation of methanol (B129727) to formaldehyde, and in carbon-carbon bond forming reactions. mdpi.comwikipedia.org

Table 1: Examples of Silver-Catalyzed Reactions

| Reaction Type | Catalyst Example | Reference |

|---|---|---|

| Cycloaddition | AgOAc with ligand | alfachemic.com |

| Coupling Reaction | AgOTs | alfachemic.com |

| A³-Coupling | AgI | beilstein-journals.org |

| Wolff Rearrangement | Silver oxide | wikipedia.org |

| Hantzsch Synthesis | Silver coordination polymer | nih.gov |

Electrochemical and Biosensing Platforms Utilizing Silver(I) 5-Methyl-1H-pyrimidine-2,4-dione Complexes

The specific interaction between silver ions and the nucleobases of DNA, including thymine (5-methyl-1H-pyrimidine-2,4-dione), has been harnessed for the development of advanced electrochemical and biosensing platforms. nih.gov Silver nanoparticles (AgNPs) are frequently employed as signal labels in electrochemical biosensors due to their excellent chemical and electrical properties, particularly their low redox potential and characteristic solid-state Ag/AgCl process. doi.org

In these biosensors, AgNPs can be used for signal amplification, leading to highly sensitive detection of target molecules. nih.gov For example, a biosensor for human serum albumin has been developed using screen-printed carbon electrodes modified with AgNPs. mdpi.com The nanoparticles enhance the electrochemical signal, allowing for the detection of the analyte at low concentrations. mdpi.com

The formation of silver-mediated base pairs, such as the specific interaction between silver(I) ions and cytosine-cytosine (C-Ag+-C) or thymine-mercury(II)-thymine (T-Hg(II)-T) mismatches in DNA duplexes, provides a powerful tool for the design of highly specific biosensors. nih.gov While the interaction between silver and thymine is also of interest, the C-Ag+-C interaction has been more extensively studied for sensing applications. These interactions can be used to create DNA-based sensors for the detection of silver ions or to develop logic gates and switches. nih.gov

Furthermore, silver cluster-assembled materials have been synthesized and used for the label-free detection of DNA. rsc.org These materials can suppress the background fluorescence of single-stranded DNA probes, leading to a high signal-to-noise ratio upon hybridization with the target DNA. rsc.org The unique photophysical properties of these silver-based materials make them promising candidates for the development of next-generation biosensing platforms.

Surface Patterning and Controlled Self-Assembly on Substrates

The ability of 5-methyl-1H-pyrimidine-2,4-dione to participate in specific, directional interactions, such as hydrogen bonding, makes it a valuable component for the controlled self-assembly of molecules on surfaces. When incorporated into larger molecular structures, the thymine unit can direct the formation of ordered, two-dimensional patterns on substrates.

For example, thymine-functionalized porphyrins have been shown to self-assemble into well-defined lattices on highly oriented pyrolytic graphite (B72142) (HOPG) substrates. rsc.org The self-assembly is driven by hydrogen bonding interactions between the thymine moieties of adjacent porphyrin molecules. rsc.org This demonstrates the potential for using the pyrimidine component of 5-methyl-1H-pyrimidine-2,4-dione to control the organization of molecules at the nanoscale.

The interaction of silver with the pyrimidine ring can further influence the self-assembly process. The coordination of silver ions to the thymine units can either disrupt or promote the formation of ordered structures, depending on the specific conditions. In the case of thymine-functionalized porphyrins, the introduction of 9-propyladenine, which forms preferential hydrogen bonds with thymine, leads to the formation of a heteromolecular array. rsc.org This highlights the possibility of using complementary interactions to create complex, multicomponent surface patterns.

The self-assembly of silver nanoparticles can also be directed by the presence of nucleobases. For instance, adenine has been shown to induce the self-assembly of silver nanoparticles into ring-like structures, where the nanoparticles appear to "glue" the adenine filaments together. nih.gov This suggests that 5-methyl-1H-pyrimidine-2,4-dione could similarly be used to direct the assembly of silver nanoparticles into specific architectures on a substrate.

Applications in Metal Electroplating Baths (e.g., cyanide-free)

A significant application of 5-methyl-1H-pyrimidine-2,4-dione (thymine) is as a complexing agent in cyanide-free silver electroplating baths. utsunomiya-u.ac.jptandfonline.com Traditional silver electroplating relies on highly toxic cyanide-based solutions. utsunomiya-u.ac.jp The development of environmentally friendly, cyanide-free alternatives is therefore of great importance. Pyrimidine derivatives, including thymine and uracil, can form stable complexes with silver ions in alkaline solutions, making them suitable replacements for cyanide. utsunomiya-u.ac.jpresearchgate.net

In these cyanide-free electroplating solutions, thymine acts as a complexing agent, influencing the electrochemical behavior of the silver ions and the morphology of the resulting silver deposit. utsunomiya-u.ac.jp The addition of thymine to a 5,5-dimethylhydantoin (B190458) (DMH)-based cyanide-free silver plating solution has been shown to produce semi-bright silver films on copper substrates. tandfonline.comresearchgate.net The bonding energy of the silver-thymine complex is larger than that of the silver-uracil complex, resulting in a larger deposition overvoltage. researchgate.netresearchgate.net

The quality of the silver deposit can be further improved by the addition of other components to the electroplating bath. For instance, the presence of polyethyleneimine (PEI) can lead to the formation of a bright silver deposit with a fine-grained crystal structure. utsunomiya-u.ac.jpresearchgate.net Electrochemical studies, such as cyclic voltammetry and electrochemical impedance spectroscopy, have been used to investigate the discharge process of the silver complex and to optimize the bath composition and operating conditions. utsunomiya-u.ac.jprsc.org

Table 2: Components of a Cyanide-Free Silver Electroplating Bath

| Component | Function | Reference |

|---|---|---|

| Silver Nitrate (AgNO₃) | Source of silver ions | utsunomiya-u.ac.jp |

| 5-methyl-1H-pyrimidine-2,4-dione (Thymine) | Complexing agent | utsunomiya-u.ac.jptandfonline.com |

| Potassium Hydroxide (KOH) | Provides alkaline environment | utsunomiya-u.ac.jp |

| Polyethyleneimine (PEI) | Brightener, grain refiner | utsunomiya-u.ac.jp |

| 5,5-dimethylhydantoin (DMH) | Auxiliary complexing agent | tandfonline.comresearchgate.net |

Future Research Directions and Methodological Challenges

Rational Design and Synthesis of Tailored Silver(I) 5-Methyl-1H-Pyrimidine-2,4-Dione Complexes with Tuned Properties

The future of silver(I) pyrimidine (B1678525) chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of complexes with predetermined properties. This involves a synergistic approach combining synthetic chemistry with computational modeling to create bespoke molecules for specific applications.

One of the primary goals is to modulate the structure and behavior of DNA by strategically positioning silver ions to form coordination bonds that replace or augment traditional hydrogen bonds. acs.org This could lead to the development of sophisticated metal-DNA nanostructures with tailored functionalities for use in biosensing, drug delivery, and molecular electronics. acs.org The synthesis of novel silver(I) complexes with various pyridine-4,5-dicarboxylate ligands, for example, has already demonstrated the potential to create compounds with significant antimicrobial activity. rsc.org

Future synthetic efforts should focus on:

Ligand Modification: Systematically altering the steric and electronic properties of the pyrimidine ligand and any ancillary ligands to fine-tune the coordination geometry, stability, and reactivity of the resulting silver(I) complex. For instance, the introduction of different functional groups to the pyrimidine ring could influence the complex's solubility, lipophilicity, and biological interactions. mdpi.com

Control of Stoichiometry and Geometry: Developing synthetic protocols that allow for precise control over the metal-to-ligand ratio to produce complexes with desired geometries, such as linear, trigonal planar, or tetrahedral. nih.govnih.gov The structural versatility of silver(I) phosphine (B1218219) complexes, for example, directly influences their biological activity. nih.gov

Heterometallic Systems: Exploring the incorporation of other metal ions alongside silver to create heterometallic complexes with unique electronic, optical, or catalytic properties.

The following table summarizes examples of synthesized silver(I) complexes with modified ligands, highlighting the potential for tuning their properties.

| Ligand | Resulting Complex | Key Feature/Application | Reference |

| 4'-(4'-substituted-phenyl)-2,2':6',2''-terpyridine | Silver hexafluoroantimonate complexes | Anticancer activity correlated with DNA binding affinity | rsc.org |

| Pyridine-4,5-dicarboxylate derivatives | [Ag(NO₃)(py-2py)]n, [Ag(NO₃)(py-2metz)]n, etc. | Control of cow mastitis associated pathogens | rsc.org |

| Oxadiazole-functionalized α-aminophosphonate | Silver-α-aminophosphonate adducts | Structure dependent on metal-to-ligand ratio | nih.gov |

| 4,6-diamino-2-pyrimidinethiol | Silver coordination polymer | Catalytic activity in organic synthesis | nih.gov |

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

A significant challenge in understanding the behavior of 5-methyl-1H-pyrimidine-2,4-dione;silver complexes is the dynamic nature of their formation and interaction with other molecules, particularly in biological systems. Traditional characterization methods often provide a static picture of the final product. Therefore, the development and application of advanced in-situ techniques are crucial for capturing the transient intermediates and understanding the kinetics and mechanisms of these processes.

Future research should leverage and refine techniques such as:

Time-resolved Spectroscopy: Utilizing techniques like time-resolved fluorescence and absorption spectroscopy to monitor the excited-state dynamics of these complexes, which is essential for applications in sensing and photodynamic therapy. acs.org

In Situ Raman Spectroscopy and Small-Angle X-ray Scattering (SAXS): These methods have proven effective in monitoring the nucleation and growth of silver nanoparticles in real-time and could be adapted to study the assembly of silver-pyrimidine complexes and their interactions with biomacromolecules. nih.gov

Capillary Electrophoresis: This technique can be used to analyze the binding mode, binding constants, and structural changes in Ag-DNA and Ag-RNA complexes in solution, providing valuable thermodynamic and kinetic data. nih.gov

Optical Tweezers Combined with Microfluidics: This single-molecule technique allows for the real-time measurement of force spectroscopy during the formation of Ag⁺-DNA complexes, offering unprecedented insights into the conformational changes of DNA upon silver ion binding. arxiv.orgarxiv.org

Multiscale Computational Modeling for Comprehensive Systems Analysis

Computational modeling is an indispensable tool for elucidating the complex interactions of silver(I)-pyrimidine systems at a level of detail that is often inaccessible to experimental methods. A multiscale modeling approach, which combines different levels of theory to study phenomena across various length and time scales, is particularly powerful.

Future computational efforts should focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level quantum chemical methods to provide a deeper understanding of the electronic and energetic properties of silver-mediated base pairs. researchgate.netnih.gov These calculations can predict the stability of different coordination modes and help rationalize experimental observations.

Coarse-Grained (CG) Modeling: Developing and utilizing CG models to study larger systems and longer timescales, such as the interaction of silver-pyrimidine complexes with entire proteins or the self-assembly of DNA-based nanostructures. nih.govchemrxiv.org This approach can help bridge the gap between the molecular and macroscopic scales. nih.gov

The table below outlines the application of various computational methods in the study of silver-biomolecule interactions.

| Computational Method | System Studied | Key Insights | Reference |

| Density Functional Theory (DFT) | Silver ion-mediated C-Ag-C and C-Ag-A base pairs | Electronic and energetic properties, binding energies | researchgate.net |

| Molecular Dynamics (MD) Simulations | DNA duplexes with Ag(I)-mediated base pairs | Geometrical flexibility and conformational changes | nih.gov |

| Multiscale UnitedAtom (UA) Approach | Protein adsorption on silver nanoparticles | Prediction of binding affinities and interaction potentials | nih.govchemrxiv.orgnih.gov |

| Brownian Dynamics Simulations | Coarse-grained dsDNA model | Dependency of force on persistence length during Ag+ binding | arxiv.orgarxiv.org |

Expanding Mechanistic Understanding of Molecular Interactions at Ultra-High Resolution

A fundamental understanding of the precise nature of the interactions between silver ions and the 5-methyl-1H-pyrimidine-2,4-dione moiety is paramount for the rational design of new materials and therapeutic agents. While it is known that silver ions can mediate the formation of T-Ag(I)-T homobase pairs, a more detailed picture of the coordination chemistry is needed. acs.orgnih.gov

Future research should aim to:

Crystallographic Studies: Obtain high-resolution crystal structures of a wider variety of silver(I)-pyrimidine complexes, including those with modified ligands and those bound to DNA oligonucleotides. researchgate.netacs.org This will provide definitive information on bond lengths, bond angles, and coordination geometries.

Advanced Spectroscopic Techniques: Employ techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the structure and stoichiometry of these complexes in both the solid state and in solution. nih.gov

Probing Metal-Base and Base-Base Interactions: Investigate the subtle interplay between the coordination of silver ions to the nucleobases and the stacking interactions between adjacent base pairs, as these factors collectively determine the stability and conformation of silver-modified DNA.

Exploration of Novel Synergistic Effects with Other Chemical Species

The biological and material properties of this compound are not solely determined by the complex itself but can be significantly enhanced through synergistic interactions with other chemical species. This opens up exciting possibilities for the development of combination therapies and advanced materials.

Future research should explore the synergistic effects of silver-pyrimidine complexes with:

Other Metal Ions: Investigating the combined antimicrobial effects of silver with other transition metals like copper, zinc, and nickel has shown promising results, with some combinations exhibiting up to an 8-fold increase in antimicrobial effect. nih.gov